molecular formula C17H15ClO2S B12605441 Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate CAS No. 918645-07-5

Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate

Cat. No.: B12605441
CAS No.: 918645-07-5
M. Wt: 318.8 g/mol
InChI Key: DDENXZULPQASIZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenylsulfanyl group and a chloro substituent on the aromatic ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate typically involves the reaction of 2-chloro-4-(phenylsulfanyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-bromo-4-(phenylsulfanyl)phenyl]prop-2-enoate
  • Ethyl 3-[2-chloro-4-(methylsulfanyl)phenyl]prop-2-enoate
  • Ethyl 3-[2-chloro-4-(phenylsulfinyl)phenyl]prop-2-enoate

Uniqueness

Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is unique due to the presence of both a chloro and a phenylsulfanyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918645-07-5

Molecular Formula

C17H15ClO2S

Molecular Weight

318.8 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-phenylsulfanylphenyl)prop-2-enoate

InChI

InChI=1S/C17H15ClO2S/c1-2-20-17(19)11-9-13-8-10-15(12-16(13)18)21-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

DDENXZULPQASIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)SC2=CC=CC=C2)Cl

Origin of Product

United States

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